Scyphostatin

Description

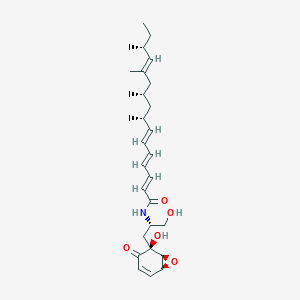

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H43NO5 |

|---|---|

Molecular Weight |

485.7 g/mol |

IUPAC Name |

(2E,4E,6E,8R,10S,12E,14R)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide |

InChI |

InChI=1S/C29H43NO5/c1-6-20(2)15-22(4)17-23(5)16-21(3)11-9-7-8-10-12-27(33)30-24(19-31)18-29(34)26(32)14-13-25-28(29)35-25/h7-15,20-21,23-25,28,31,34H,6,16-19H2,1-5H3,(H,30,33)/b8-7+,11-9+,12-10+,22-15+/t20-,21+,23+,24+,25+,28+,29-/m1/s1 |

InChI Key |

KSIWZCYBCSQXTA-JPOQAJQISA-N |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C[C@@H](C)C[C@@H](C)/C=C/C=C/C=C/C(=O)N[C@@H](C[C@@]1([C@@H]2[C@@H](O2)C=CC1=O)O)CO |

Canonical SMILES |

CCC(C)C=C(C)CC(C)CC(C)C=CC=CC=CC(=O)NC(CC1(C2C(O2)C=CC1=O)O)CO |

Synonyms |

scyphostatin |

Origin of Product |

United States |

Foundational & Exploratory

Scyphostatin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and isolation of Scyphostatin from its natural source, the discomycete Trichopeziza mollissima. It provides a comprehensive overview of the methodologies employed in its fermentation, extraction, purification, and biological characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in neutral sphingomyelinase inhibitors and their therapeutic potential.

Discovery of this compound

This compound was identified through a comprehensive screening program aimed at discovering novel inhibitors of neutral sphingomyelinase (N-SMase) from microbial sources. The screening process involved the evaluation of over 10,000 microbial extracts for their ability to inhibit N-SMase activity.

The enzyme source for this high-throughput screening was a microsomal fraction prepared from rat brain. Among the vast number of extracts tested, a mycelial extract from the fungus Trichopeziza mollissima (strain SANK 13892) demonstrated potent and specific inhibitory activity against N-SMase.[1] This initial discovery prompted the large-scale fermentation of the producing organism to isolate and characterize the active compound, which was subsequently named this compound.

Fermentation of Trichopeziza mollissima SANK 13892

The production of this compound is achieved through the submerged fermentation of Trichopeziza mollissima SANK 13892. While the precise, proprietary details of the industrial fermentation process are not fully disclosed in the public literature, a representative protocol for the cultivation of filamentous fungi for secondary metabolite production can be outlined.

Experimental Protocol: Fungal Fermentation

A two-stage fermentation process is typically employed, involving a seed culture to generate sufficient biomass, followed by a production culture to promote the synthesis of the desired secondary metabolite.

Seed Culture:

-

A vegetative mycelial suspension of T. mollissima SANK 13892 is used to inoculate a seed medium.

-

The seed culture is incubated in a rotary shaker incubator for a period sufficient to achieve substantial mycelial growth.

Production Culture:

-

The seed culture is then used to inoculate a larger volume of production medium in a stirred-tank fermenter.

-

The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration to maximize the yield of this compound.

-

The production of this compound is monitored over time, and the fermentation is harvested at the peak of production.

Table 1: Representative Fermentation Parameters for this compound Production

| Parameter | Seed Culture | Production Culture |

| Medium Composition | Glucose, Peptone, Yeast Extract, Malt Extract | Soluble Starch, Glycerol, Corn Steep Liquor, CaCO₃ |

| Temperature | 25°C | 25°C |

| pH | 6.0 | 6.0 (uncontrolled) |

| Agitation | 200 rpm (rotary shaker) | 300 rpm (stirred-tank) |

| Aeration | N/A (shake flask) | 1.0 vvm (volume of air per volume of medium per minute) |

| Incubation Period | 3-4 days | 7-10 days |

Isolation and Purification of this compound

This compound is an intracellular metabolite, and its isolation is performed from the mycelial cake obtained after fermentation. The purification process involves a multi-step chromatographic procedure to separate this compound from other cellular components.

Experimental Protocol: Isolation and Purification

-

Extraction: The wet mycelial cake is extracted with an organic solvent such as acetone or methanol. The resulting extract is then filtered to remove the mycelia, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and assayed for N-SMase inhibitory activity to identify those containing this compound.

-

Diaion HP-20 Chromatography: The active fractions from the silica gel chromatography are pooled, concentrated, and further purified using a Diaion HP-20 resin column. The column is washed with water and then eluted with aqueous methanol.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed using preparative RP-HPLC on a C18 column. Elution with a gradient of acetonitrile in water yields highly purified this compound.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol/water, to obtain a crystalline solid.

Table 2: Illustrative Purification Table for this compound

Note: The following data are representative and serve to illustrate the purification process. Actual values may vary.

| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Mycelial Extract | 50,000 | 1,000,000 | 20 | 100 | 1 |

| Silica Gel Chromatography | 5,000 | 800,000 | 160 | 80 | 8 |

| Diaion HP-20 Chromatography | 500 | 600,000 | 1,200 | 60 | 60 |

| Preparative RP-HPLC | 20 | 400,000 | 20,000 | 40 | 1,000 |

*A unit of activity can be defined as the amount of inhibitor required to reduce the activity of N-SMase by 50% under standard assay conditions.

Biological Activity and Mechanism of Action

This compound is a potent and highly specific inhibitor of mammalian neutral, magnesium-dependent sphingomyelinase. Its mechanism of action involves the direct inhibition of this enzyme, which plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.

Table 3: Inhibitory Activity of this compound

| Enzyme/Process | IC₅₀ Value (µM) |

| Neutral Sphingomyelinase (N-SMase) | 1.0 |

| Acid Sphingomyelinase (A-SMase) | ~50 |

| LPS-induced Prostaglandin E₂ Production | 0.8 |

| LPS-induced Interleukin-1β Production | 0.1 |

Data sourced from multiple studies.[2]

By inhibiting N-SMase, this compound effectively blocks the production of the lipid second messenger, ceramide. Ceramide is a key signaling molecule involved in a variety of cellular processes, including apoptosis, cell proliferation, and inflammatory responses. The inhibition of ceramide production by this compound has been shown to interfere with downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][3] Specifically, this compound has been demonstrated to prevent the mechanoactivation of N-SMase and the subsequent activation of downstream kinases such as MEK and ERK.[3][4]

Experimental Protocols: Neutral Sphingomyelinase Inhibition Assay

The inhibitory activity of this compound is quantified using an N-SMase activity assay. A common method involves the use of a microsomal fraction from rat brain as the enzyme source and a radiolabeled or fluorescent substrate.

Protocol: N-SMase Activity Assay

-

Enzyme Preparation: A microsomal fraction is prepared from rat brain tissue by differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and stored at -80°C. Protein concentration is determined using a standard method such as the Bradford assay.

-

Reaction Mixture: The assay is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, a detergent such as Triton X-100, and the N-SMase enzyme preparation.

-

Inhibitor Incubation: Various concentrations of this compound (or the test compound) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate, [¹⁴C-methyl]-sphingomyelin. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination and Product Separation: The reaction is stopped by the addition of chloroform/methanol. The mixture is centrifuged to separate the aqueous and organic phases. The radiolabeled product, [¹⁴C]-phosphocholine, partitions into the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Quantification: An aliquot of the aqueous phase is removed, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The discovery of this compound from Trichopeziza mollissima has provided the scientific community with a powerful pharmacological tool for studying the intricate roles of neutral sphingomyelinase and ceramide in cellular signaling. Its high potency and specificity make it an invaluable probe for elucidating the physiological and pathological functions of the N-SMase pathway. Furthermore, the anti-inflammatory properties of this compound suggest its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by dysregulated ceramide metabolism. This guide provides a foundational understanding of the technical aspects of this compound's discovery and isolation, which may aid researchers in the exploration of this and other novel natural products.

References

- 1. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scyphostatin

For Researchers, Scientists, and Drug Development Professionals

Scyphostatin, a natural product isolated from the mycelial extract of the discomycete Trichopeziza mollissima (SANK 13892), is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase).[1][2] Its unique chemical architecture and significant biological activity have made it a compelling target for synthetic chemists and a valuable pharmacological tool for studying the role of ceramide in cellular signaling pathways, such as those involved in inflammation and apoptosis.[3] This guide provides a detailed examination of its complex chemical structure and stereochemistry, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical Structure

This compound is a complex molecule comprising two main moieties: a highly functionalized hydrophilic epoxycyclohexenone "head" and a lipophilic tetraenamide "tail".[4][5] The molecular formula for this compound is C₂₉H₄₃NO₅.[5][6]

The IUPAC name for this compound is (2E,4E,6E,12E)-N-[(2S)-1-hydroxy-3-[(1S,2S,6S)-2-hydroxy-3-oxo-7-oxabicyclo[4.1.0]hept-4-en-2-yl]propan-2-yl]-8,10,12,14-tetramethylhexadeca-2,4,6,12-tetraenamide.[6]

The structure consists of:

-

A Bicyclic Epoxycyclohexenone Core: This hydrophilic portion contains a cyclohexenone ring fused with an epoxide. It possesses multiple stereocenters, contributing significantly to the molecule's complexity and biological activity.[5][7]

-

A Polyunsaturated Fatty Acid Side Chain: This hydrophobic tail is an amide-linked, tetramethylated, hexadecatetraenoic acid derivative. The geometry of the double bonds and the stereochemistry of the methyl-bearing carbons are crucial for its interaction with N-SMase.[8]

Physicochemical and Biological Properties

This compound's unique structure confers specific physicochemical and biological properties. The quantitative data available for this compound are summarized below for clarity and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₃NO₅ | [5][6] |

| Molecular Weight | 485.7 g/mol | [6] |

| Exact Mass | 485.31412347 Da | [6] |

| Appearance | Colorless oil | [5] |

| Optical Rotation [α]²⁵D | +66.4° (c 0.09 in MeOH) | [5] |

| XLogP3 | 5.6 | [6] |

Table 2: Biological Activity of this compound

| Target Enzyme | IC₅₀ Value | Notes | Source |

| Neutral Sphingomyelinase (N-SMase) | 1.0 µM | Potent and specific inhibition. | [1][2][3][5] |

| Acidic Sphingomyelinase (A-SMase) | 49.3 µM | Approximately 50-fold less potent compared to N-SMase. | [1][3][5] |

Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is critical for its biological function. The molecule contains several chiral centers, and their absolute configurations have been determined through a combination of chemical degradation, spectroscopic analysis, and asymmetric total synthesis.[4][9][10]

The absolute configuration of the side chain has been established as 8'R, 10'S, 14'R .[10][11] The stereochemistry of the hydrophilic head has also been elucidated, completing the full stereochemical structure of the natural product.[5]

The stereochemical complexity has made this compound a challenging target for total synthesis, with several research groups developing unique strategies to control the stereocenters.[1][4][7][9]

Experimental Protocols

The elucidation of this compound's structure and its synthesis have involved intricate experimental procedures. Below are summaries of key methodologies.

Determination of Absolute Configuration of the Side Chain

The absolute stereochemistry of the side chain was determined by Saito et al. through chemical degradation of the natural product into smaller, identifiable fragments.[10][11]

Methodology:

-

Ozonolysis: this compound (1) was subjected to ozonolysis followed by an oxidative workup. This cleaved the double bonds in the side chain, yielding a diol (3) corresponding to the C7' to C12' fragment.

-

Derivatization and Analysis of the C7'-C12' Fragment:

-

The diol (3) was treated with benzoyl chloride and triethylamine, followed by Dess-Martin periodinane to yield a keto ester (4).[10]

-

An authentic, optically active sample of the keto ester (8) was synthesized from a chiral starting material of known configuration.

-

The spectral data (¹H and ¹³C NMR, IR) and the specific rotation [α]D of the degradation product (4) were identical to the authentic sample (8), confirming the absolute configuration as 8'R, 10'S .[10][11]

-

-

Isolation and Analysis of the C13'-C16' Fragment:

-

To determine the stereochemistry at C14', the C13'-C16' fragment was isolated as its p-bromophenacyl ester derivative (9).[10]

-

An authentic sample was prepared from commercially available (S)-(+)-2-methylbutyric acid.

-

Comparison of the physical and spectroscopic data of the degradation product with the authentic sample revealed an identical magnitude but opposite sign of optical rotation. This established the absolute configuration at C14' as R .[10][11]

-

The following diagram illustrates the logical workflow for determining the side chain stereochemistry.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C29H43NO5 | CID 10767247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of this compound - ChemistryViews [chemistryviews.org]

- 9. Concise asymmetric total synthesis of this compound, a potent inhibitor of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Scyphostatin mechanism of action on neutral sphingomyelinase

An In-Depth Technical Guide on the Core Mechanism of Action of Scyphostatin on Neutral Sphingomyelinase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and specific inhibitor of magnesium-dependent neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling.[1] By preventing the hydrolysis of sphingomyelin into the second messenger ceramide, this compound serves as a critical pharmacological tool for elucidating the roles of the N-SMase/ceramide pathway in a multitude of cellular processes. This document provides a comprehensive technical overview of this compound's mechanism of action, including its inhibitory properties, impact on downstream signaling cascades, and detailed experimental protocols for its study.

Introduction to this compound and Neutral Sphingomyelinase

Neutral sphingomyelinases (N-SMases) are a family of enzymes that catalyze the hydrolysis of sphingomyelin, a major lipid component of cellular membranes, into phosphocholine and ceramide.[2][3] The ceramide generated by N-SMase acts as a critical bioactive lipid and second messenger, mediating a wide array of cellular responses including apoptosis, cell growth arrest, inflammation, and differentiation.[2][4] Given its central role in signal transduction, N-SMase has become a compelling therapeutic target for numerous diseases.[2]

This compound, a natural product isolated from the discomycete Trichopeziza mollissima, has been identified as a highly specific inhibitor of mammalian neutral, magnesium-dependent sphingomyelinase.[1][5] Its specificity allows researchers to dissect the functions of N-SMase distinctly from other sphingomyelinases, such as the lysosomal acid sphingomyelinase (A-SMase).[1][6]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of N-SMase activity. By binding to the enzyme, this compound prevents the catalytic cleavage of sphingomyelin. This blockade leads to a significant reduction in the production of ceramide, thereby attenuating the downstream signaling events that are dependent on this lipid messenger.[7][8] This inhibitory action is specific to the neutral, Mg²⁺-dependent isoform of sphingomyelinase and is significantly less potent against the acidic, lysosomal form.[1][6]

Quantitative Inhibitory Data

The potency and specificity of this compound have been quantified through various enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for N-SMase over A-SMase.

| Enzyme Target | IC50 Value | Notes |

| Neutral Sphingomyelinase (N-SMase) | 1.0 µM | Magnesium-dependent mammalian enzyme.[1][5] |

| Acid Sphingomyelinase (A-SMase) | ~50 µM | Approximately 50-fold less sensitive.[1][5] |

Impact on Downstream Signaling Pathways

Inhibition of N-SMase by this compound has profound effects on intracellular signaling cascades that are initiated by ceramide. In vascular endothelial cells, for example, mechanical stimuli like fluid shear stress activate N-SMase, leading to ceramide production.[7][8] This ceramide then triggers downstream signaling. This compound effectively blocks these mechanotransduction pathways.[6][7]

Key downstream effects of this compound-mediated N-SMase inhibition include:

-

Prevention of Ceramide Generation: The most direct consequence is the halt in the conversion of sphingomyelin to ceramide.[7]

-

Inhibition of MAP Kinase Pathway: this compound blocks the mechano-induced phosphorylation and activation of key components of the Mitogen-Activated Protein (MAP) kinase pathway, including MEK1/2 and ERK1/2.[6][7]

-

Inhibition of Src-like Kinases: The activation of Src-family tyrosine kinases, a common response to mechanical stress and ceramide, is prevented by this compound pretreatment.[6][7]

References

- 1. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Neutral sphingomyelinase inhibitor this compound prevents and ceramide mimics mechanotransduction in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Scyphostatin in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), has emerged as a significant pharmacological tool for investigating the role of ceramide-mediated signaling in cellular processes, particularly inflammation. This technical guide provides an in-depth analysis of the biological activity of this compound in inflammatory contexts. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential anti-inflammatory agent and a probe for elucidating the complexities of inflammatory signaling cascades.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. The lipid second messenger, ceramide, has been increasingly recognized as a key player in mediating inflammatory responses. Neutral sphingomyelinase (N-SMase), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide, is a critical regulator of ceramide production.

This compound, a natural product isolated from the discomycete Trichopeziza mollissima, is a highly specific inhibitor of mammalian neutral magnesium-dependent sphingomyelinase.[1] Its ability to selectively block N-SMase activity makes it an invaluable tool for dissecting the downstream consequences of ceramide generation in inflammatory signaling. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, providing a comprehensive resource for the scientific community.

Quantitative Data on the Anti-Inflammatory Activity of this compound

The inhibitory effects of this compound on N-SMase and key inflammatory mediators have been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different biological endpoints.

Table 1: Inhibitory Potency (IC50) of this compound against Neutral Sphingomyelinase

| Target Enzyme | IC50 (µM) | Source |

| Mammalian Neutral Mg2+-dependent Sphingomyelinase | 1.0 | [1] |

| Lysosomal Acid Sphingomyelinase | ~50 | [1] |

Table 2: Inhibitory Potency (IC50) of this compound on Inflammatory Mediators

| Inflammatory Mediator | Cell Type | Stimulus | IC50 (µM) | Source |

| Prostaglandin E2 Production | Human Peripheral Monocytes | LPS | 0.8 | [1] |

| Interleukin-1β Production | Human Peripheral Monocytes | LPS | 0.1 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by inhibiting N-SMase, thereby preventing the generation of ceramide. This action interrupts a cascade of downstream signaling events that are crucial for the inflammatory response.

The N-SMase/Ceramide Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), lead to the activation of N-SMase at the plasma membrane.[2][3] This results in the localized production of ceramide, which acts as a second messenger, initiating downstream signaling cascades. This compound directly blocks this initial step.

Downstream MAPK and Akt Signaling

Ceramide, once generated, can activate several downstream protein kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and the PI3K/Akt pathway.[4][5][6] These pathways are central to the expression of pro-inflammatory genes. By preventing ceramide production, this compound effectively blocks the activation of these downstream kinases. Inhibition of the MAPK pathway, in particular, is a key mechanism for the suppression of inflammatory cytokine production.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.

In Vitro: Neutral Sphingomyelinase (N-SMase) Activity Assay

This protocol describes a fluorescence-based assay to measure N-SMase activity and its inhibition by this compound.[1][4][8]

-

Principle: N-SMase hydrolyzes sphingomyelin to phosphocholine and ceramide. In a coupled enzymatic reaction, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to N-SMase activity.

-

Materials:

-

N-SMase enzyme solution

-

This compound or other test compounds

-

Sphingomyelin substrate solution

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Detection reagent mix (containing alkaline phosphatase, choline oxidase, HRP, and a fluorescent probe)

-

96-well microplate (black with a clear bottom is recommended)

-

Fluorescence microplate reader (Ex/Em ~540/590 nm)

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of N-SMase, this compound, and sphingomyelin in the assay buffer.

-

Inhibitor Incubation: Add the N-SMase enzyme solution to the wells of the microplate. Then, add various concentrations of this compound or vehicle control. Incubate at room temperature for 15-30 minutes.

-

Reaction Initiation: Add the sphingomyelin substrate solution and the detection reagent mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without N-SMase).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

In Vitro: LPS-Induced Cytokine Production in Macrophages

This protocol details a method to assess the effect of this compound on the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line or primary monocytes).[9]

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NO. The ability of this compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or isolated primary monocytes

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6)

-

Griess reagent for NO measurement

-

-

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours). Include an unstimulated control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess assay.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine or NO production for each this compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 values for the inhibition of each mediator.

-

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds in vivo.[1]

-

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of an orally administered compound like this compound to reduce this swelling indicates its anti-inflammatory activity.

-

Materials:

-

Wistar or Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in sterile saline)

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

-

Grouping: Divide the animals into groups: vehicle control, this compound-treated groups (at various doses), and a positive control group (e.g., indomethacin).

-

Compound Administration: Administer this compound or vehicle orally (p.o.) at a defined time (e.g., 1 hour) before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.

-

Calculate the percentage inhibition of edema for each this compound-treated group compared to the vehicle control group.

-

Use statistical analysis (e.g., ANOVA) to determine the significance of the results.

-

Conclusion and Future Directions

This compound is a powerful and specific inhibitor of neutral sphingomyelinase, demonstrating significant anti-inflammatory activity both in vitro and in vivo. Its mechanism of action, centered on the inhibition of ceramide production and the subsequent blockade of downstream pro-inflammatory signaling pathways such as the MAPK cascade, is well-supported by current research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other N-SMase inhibitors.

Future research should focus on:

-

Establishing a more comprehensive dose-response profile for this compound's inhibition of a wider range of inflammatory cytokines, including TNF-α and IL-6.

-

Directly investigating the effect of this compound on the NF-κB signaling pathway to solidify its mechanistic link to this central regulator of inflammation.

-

Conducting further in vivo studies in chronic inflammatory disease models to evaluate the long-term efficacy and safety of N-SMase inhibition.

-

Exploring the structure-activity relationship of this compound analogues to develop even more potent and specific N-SMase inhibitors with improved pharmacokinetic properties.

By continuing to explore the biological activities of this compound, the scientific community can gain deeper insights into the role of ceramide in inflammation and potentially pave the way for novel anti-inflammatory therapies.

References

- 1. This compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima: taxonomy of the producing organism, fermentation, isolation, and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neutral Sphingomyelinase 2 Inhibition Limits Hepatic Steatosis and Inflammation [mdpi.com]

- 4. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

Scyphostatin: A Technical Guide to a Specific Neutral Sphingomyelinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scyphostatin is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingolipid signaling pathway that catalyzes the hydrolysis of sphingomyelin to produce the second messenger ceramide. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory kinetics, and its effects on cellular signaling pathways. Detailed experimental protocols for assessing its activity and cellular effects are provided, along with visualizations of key signaling cascades and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound, a natural product isolated from the discomycete Trichopeziza mollissima, has emerged as a critical pharmacological tool for elucidating the roles of neutral sphingomyelinase (N-SMase) in various cellular processes.[1] N-SMases are a family of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine.[2] Ceramide, a bioactive lipid, is a central player in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell growth arrest, inflammation, and senescence.[1][2] The specificity of this compound for N-SMase over its acidic counterpart (A-SMase) makes it an invaluable instrument for dissecting the distinct functions of these enzyme families.[2] This guide aims to provide an in-depth technical resource on this compound for researchers and professionals in the fields of cell biology, pharmacology, and drug discovery.

This compound: Mechanism and Specificity

This compound exerts its inhibitory effect by directly targeting mammalian neutral, magnesium-dependent sphingomyelinase.[2] While the precise molecular interactions are still under investigation, kinetic studies have suggested a mixed-type or competitive inhibition mechanism.[3] Some synthetic analogues of this compound have been shown to act as irreversible inhibitors.[3] A key feature of this compound is its significant selectivity for N-SMase over lysosomal acid sphingomyelinase (A-SMase), with an approximately 50-fold greater concentration required to inhibit A-SMase.[2] This specificity is crucial for distinguishing the cellular roles of neutral versus acidic sphingomyelinase pathways.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against various enzymes.

| Target Enzyme | IC50 (µM) | Enzyme Source | Comments | Reference(s) |

| Mammalian Neutral Sphingomyelinase (N-SMase) | 1.0 | Rat Brain Microsomes | Specific inhibitor | [2] |

| Lysosomal Acid Sphingomyelinase (A-SMase) | ~50 | Not specified | ~50-fold less sensitive than N-SMase | [2] |

| LPS-induced Prostaglandin E2 Production | 0.8 | Human Peripheral Monocytes | Cellular activity | [2] |

| LPS-induced Interleukin-1β Production | 0.1 | Human Peripheral Monocytes | Cellular activity | [2] |

Experimental Protocols

In Vitro Neutral Sphingomyelinase (N-SMase) Activity Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on N-SMase. The assay relies on a coupled enzymatic reaction where the product of N-SMase, phosphocholine, is further processed to generate a fluorescent signal.

Materials:

-

N-SMase enzyme preparation (e.g., from rat brain microsomes or recombinant enzyme)

-

This compound

-

Sphingomyelin substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

-

Detection Reagent Mix (containing alkaline phosphatase, choline oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence capabilities (e.g., excitation ~540 nm, emission ~590 nm)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution in Assay Buffer to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Enzyme and Inhibitor Incubation:

-

To the wells of the 96-well plate, add the N-SMase enzyme solution.

-

Add the diluted this compound solutions to the respective wells.

-

For the positive control (100% enzyme activity), add Assay Buffer with the same final solvent concentration instead of the inhibitor.

-

For the negative control (background fluorescence), add Assay Buffer without the N-SMase enzyme.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation: Add the sphingomyelin substrate solution and the Detection Reagent Mix to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay: Inhibition of TNF-α-induced MAPK Signaling

This protocol details the investigation of this compound's effect on the activation of the MAP kinase (MAPK) pathway in response to a stimulus like Tumor Necrosis Factor-alpha (TNF-α) using Western blotting.

Materials:

-

Cultured cells responsive to TNF-α (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

TNF-α

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce MAPK phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., GAPDH, β-actin).

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Visualization of Signaling Pathways and Workflows

N-SMase Signaling Pathway

The following diagram illustrates the central role of N-SMase in cellular signaling, leading to the activation of downstream pathways.

Caption: N-SMase signaling cascade initiated by extracellular stimuli.

Experimental Workflow for Characterizing this compound

This diagram outlines a logical workflow for the characterization of this compound, from initial in vitro enzymatic assays to more complex cell-based studies.

Caption: A typical workflow for characterizing an N-SMase inhibitor.

Conclusion

This compound remains an indispensable tool for investigating the physiological and pathological roles of neutral sphingomyelinase. Its specificity allows for the targeted interrogation of the N-SMase-ceramide signaling axis. This technical guide provides a foundational resource for researchers, offering both the theoretical background and practical methodologies required to effectively utilize this compound in their studies. Further research into the precise molecular interactions of this compound with different N-SMase isoforms and the development of even more specific inhibitors will continue to advance our understanding of sphingolipid biology and its implications for human health and disease.

References

- 1. Synthesis and biochemical investigation of this compound analogues as inhibitors of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aua.gr [aua.gr]

Scyphostatin's Role in Ceramide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), and its critical role in the elucidation of ceramide signaling pathways. Ceramide, a bioactive lipid second messenger, is implicated in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation. By inhibiting the enzymatic activity of N-SMase, this compound serves as an invaluable pharmacological tool to dissect the downstream effects of ceramide signaling. This document details the mechanism of action of this compound, presents its inhibitory activity in a quantitative format, outlines key experimental protocols for studying its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Sphingomyelin-Ceramide Signaling Axis

The sphingomyelin signaling pathway is a crucial cellular communication cascade initiated by the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases). SMases are classified based on their optimal pH into acid sphingomyelinases (A-SMases) and neutral sphingomyelinases (N-SMases). N-SMases, which are magnesium-dependent, are key players in generating ceramide in response to various extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and cellular stress.

Ceramide, once generated, acts as a pivotal second messenger, influencing a wide array of cellular functions:

-

Apoptosis: Elevated ceramide levels are a well-established trigger for programmed cell death. Ceramide can activate downstream effector caspases and modulate the function of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and cell demise.

-

Cell Cycle Arrest: Ceramide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1] This is often mediated through the activation of protein phosphatases that dephosphorylate and inactivate key cell cycle regulators.

-

Inflammation: The ceramide pathway is intricately linked to inflammatory responses. It can modulate the production of pro-inflammatory cytokines and mediators like prostaglandin E2.[2]

Given the central role of N-SMase in initiating these signaling cascades, specific inhibitors are essential for both basic research and as potential therapeutic agents.

This compound: A Specific Inhibitor of Neutral Sphingomyelinase

This compound is a natural product isolated from the discomycete fungus Trichopeziza mollissima. It has been identified as a potent, specific, and reversible inhibitor of mammalian neutral magnesium-dependent sphingomyelinase.[3] Its specificity for N-SMase over A-SMase makes it a superior tool for investigating the distinct roles of these two enzyme families in ceramide generation.

Mechanism of Action

This compound acts as a competitive inhibitor of N-SMase, binding to the active site of the enzyme and preventing the hydrolysis of sphingomyelin. This leads to a reduction in the cellular levels of ceramide that would otherwise be produced in response to N-SMase activation. This targeted inhibition allows researchers to attribute specific cellular events to the N-SMase-ceramide signaling axis.

Quantitative Inhibitory Activity of this compound

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on various enzymes and cellular processes.

| Target Enzyme/Process | IC50 Value (µM) | Cell/System Type | Reference |

| Neutral Sphingomyelinase (N-SMase) | 1.0 | Mammalian | [3] |

| Acid Sphingomyelinase (A-SMase) | ~50 | Mammalian | [3] |

| LPS-induced Prostaglandin E2 Production | 0.8 | Human Peripheral Monocytes | [4] |

| LPS-induced Interleukin-1β Production | 0.1 | Human Peripheral Monocytes | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on ceramide signaling pathways.

Neutral Sphingomyelinase (N-SMase) Activity Assay

This protocol describes a fluorescence-based assay to measure N-SMase activity.

Principle: This assay relies on a coupled enzymatic reaction. N-SMase hydrolyzes sphingomyelin to ceramide and phosphocholine. Alkaline phosphatase then dephosphorylates phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified.

Materials:

-

96-well black, clear-bottom microplate

-

N-SMase enzyme solution

-

This compound or other inhibitors

-

Sphingomyelin substrate solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)

-

Detection Reagent Mix (containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase)

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the N-SMase enzyme solution. Then, add the diluted this compound solutions. For the positive control (100% activity), add assay buffer instead of the inhibitor. For the negative control (background), add assay buffer without the N-SMase enzyme. Incubate at room temperature for 15-30 minutes.

-

Reaction Initiation: Add the sphingomyelin substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Detection: Add the Detection Reagent Mix to all wells. Incubate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Cellular Ceramide Quantification by LC-MS/MS

This protocol outlines a method for the extraction and quantification of different ceramide species from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Lipids are extracted from cells, and ceramide species are separated by reverse-phase liquid chromatography based on their hydrophobicity. The separated lipids are then ionized and detected by a tandem mass spectrometer, which allows for the precise identification and quantification of individual ceramide molecules based on their mass-to-charge ratio and fragmentation patterns.

Materials:

-

Cultured cells treated with or without this compound and a stimulus (e.g., TNF-α)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for lipid extraction)

-

Internal standards (e.g., C17-ceramide)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Cell Harvesting and Lysis: After treatment, wash cells with ice-cold PBS and harvest them. Lyse the cells using a suitable method.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell lysate, add a mixture of chloroform and methanol (typically 1:2, v/v).

-

Add the internal standard.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the ceramide species using a gradient elution on the C18 column.

-

Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard. Normalize the ceramide levels to the total protein or cell number.[6]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess cell viability in response to treatments that modulate ceramide signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plate

-

Cultured cells

-

This compound and/or other treatment compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and/or a stimulus known to induce apoptosis (e.g., TNF-α) for the desired duration. Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of blank wells (media and MTT only). Express the viability of treated cells as a percentage of the untreated control cells.[7][8][9]

Visualizing Ceramide Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound's role in ceramide signaling.

Ceramide Signaling Pathway

Caption: Overview of the N-SMase mediated ceramide signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying this compound's Effects

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of this compound, a neutral sphingomyelinase inhibitor from a discomycete, Trichopeziza mollissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Enigmatic Architecture of Scyphostatin: A Deep Dive into its Origins and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase). Addressed to researchers, scientists, and drug development professionals, this document delves into the microbial origin of this compound, its isolation, and the intricate strategies developed for its chemical synthesis. While the definitive biosynthetic pathway remains unelucidated, a putative pathway is proposed based on its structural components and known fungal secondary metabolite biosynthesis.

Origin and Discovery

This compound was first isolated from the mycelial extract of the discomycete fungus Trichopeziza mollissima (strain SANK 13892). The discovery was the result of an extensive screening program that tested over 10,000 microbial extracts for their ability to inhibit neutral sphingomyelinase. The potent inhibitory activity of the T. mollissima extract led to the isolation and characterization of this compound as the active compound.

Producing Organism

-

Organism: Trichopeziza mollissima

-

Taxonomy: Fungi, Ascomycota, Leotiomycetes, Helotiales, Lachnaceae, Trichopeziza

Isolation Protocol

The isolation of this compound from the mycelial culture of T. mollissima involves a multi-step chromatographic process designed to separate the compound from a complex mixture of fungal metabolites.

Experimental Protocol: Isolation of this compound

-

Cultivation: Trichopeziza mollissima SANK 13892 is cultured in a suitable fermentation medium to encourage the production of this compound.

-

Extraction: The fungal mycelia are harvested and extracted with an organic solvent, such as methanol or ethyl acetate, to obtain a crude extract containing this compound.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract.

-

Column Chromatography: The partially purified extract is then subjected to a series of column chromatography steps. This typically includes:

-

Silica Gel Chromatography: To separate compounds based on their polarity. Elution is performed with a gradient of solvents, for example, from hexane to ethyl acetate.

-

Reversed-Phase Chromatography (ODS): For further purification based on hydrophobicity. A gradient of water and methanol or acetonitrile is commonly used for elution.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC, yielding pure this compound.

Biosynthesis of this compound: A Putative Pathway

The exact biosynthetic pathway of this compound in Trichopeziza mollissima has not yet been experimentally determined. However, based on its chemical structure, a hypothetical pathway involving a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery can be proposed. This compound is a hybrid molecule composed of a highly substituted cyclohexenone core and a complex fatty acid-like side chain attached via an amide linkage to an amino acid-derived moiety.

Putative Precursors:

-

Cyclohexenone Core: Likely derived from a polyketide pathway, utilizing acetyl-CoA and malonyl-CoA as building blocks.

-

Amino Acid Moiety: The α-amino acid portion is likely derived from L-serine.

-

Fatty Acid Side Chain: The intricate side chain with its multiple methyl branches is characteristic of a polyketide origin, likely synthesized by a Type I PKS.

Below is a speculative diagram illustrating the key stages of this compound biosynthesis.

Chemical Synthesis of this compound

The complex and stereochemically rich structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful total syntheses, each employing unique strategies to construct the key structural features of the molecule. These approaches are generally convergent, involving the separate synthesis of the cyclohexenone core and the fatty acid side chain, followed by their coupling.

Overview of Synthetic Strategies

| Strategy | Key Features | Reference |

| Enantioselective Total Synthesis | Utilizes chiral starting materials or asymmetric reactions to establish the stereocenters. Often involves a convergent approach. | (Further research needed for specific citations) |

| Convergent Synthesis | The molecule is divided into two or more complex fragments that are synthesized independently and then joined together in the final stages of the synthesis. | (Further research needed for specific citations) |

| Late-Stage Functionalization | Key functional groups, such as the epoxide, are introduced late in the synthetic sequence to avoid potential complications with sensitive intermediates. | (Further research needed for specific citations) |

Representative Synthetic Workflow

The following diagram illustrates a generalized, convergent workflow for the total synthesis of this compound, highlighting the key stages and transformations.

Key Experimental Protocols in Synthesis

Experimental Protocol: Amide Coupling (General Procedure)

-

Activation of the Carboxylic Acid: The fatty acid side chain (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) is added, followed by a tertiary amine base (e.g., diisopropylethylamine, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: The protected cyclohexenone core containing the free amine (1.0 eq), dissolved in the same solvent, is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the coupled amide product.

Experimental Protocol: Late-Stage Epoxidation (General Procedure)

-

Substrate Dissolution: The enone precursor (1.0 eq) is dissolved in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

Reagent Addition: A buffered solution is often used to maintain a specific pH. An oxidizing agent, such as hydrogen peroxide in the presence of a base (e.g., NaOH) or a peroxy acid like m-CPBA, is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or LC-MS.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution). The product is extracted into an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.

-

Purification: The crude epoxide is purified by column chromatography to yield the final this compound product.

Conclusion

This compound remains a molecule of significant interest due to its potent and selective biological activity. While its microbial origin and methods for its isolation are well-established, and its chemical synthesis has been achieved through remarkable feats of organic chemistry, the biosynthesis of this complex natural product is still a fertile ground for future research. Elucidation of the this compound biosynthetic gene cluster in Trichopeziza mollissima would not only provide fundamental insights into fungal natural product biosynthesis but could also open avenues for the biotechnological production of this compound and its analogs for further therapeutic development.

Preliminary Studies on the Cellular Effects of Scyphostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the cellular effects of Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (N-SMase). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its impact on key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to be a highly effective inhibitor of neutral sphingomyelinase and also exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. The following table summarizes the key quantitative data from preliminary studies.

| Target | IC50 Value (µM) | Cell Type / System | Reference |

| Neutral Sphingomyelinase (N-SMase) | 1.0 | Mammalian | [1] |

| Lipopolysaccharide (LPS)-induced Prostaglandin E2 Production | 0.8 | Human peripheral monocytes | [1] |

| Lipopolysaccharide (LPS)-induced Interleukin-1β Production | 0.1 | Human peripheral monocytes | [1] |

Signaling Pathways and Experimental Workflow

To elucidate the cellular effects of this compound, a series of experiments were conducted to map its impact on downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflow employed in these preliminary studies.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preliminary studies of this compound's cellular effects.

Neutral Sphingomyelinase (N-SMase) Activity Assay

This assay measures the enzymatic activity of N-SMase by quantifying the release of radiolabeled phosphocholine from sphingomyelin.

Materials:

-

[14C]Sphingomyelin (55 mCi/mmol)

-

HEPES buffer (20 mM, pH 7.4)

-

MgCl2 (1 M stock)

-

Chloroform:Methanol (1:1, v/v)

-

Deionized water

-

Scintillation cocktail

-

Cell lysates or purified membrane fractions

-

This compound (for inhibition studies)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 20 mM HEPES (pH 7.4) and 1 mM MgCl2.

-

Enzyme Addition: Add 10-20 µg of protein from the cell lysate or membrane fraction to the reaction mixture.

-

Inhibitor Pre-incubation (for inhibition studies): Add the desired concentration of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 3.4 µM [14C]sphingomyelin.

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

-

Reaction Termination: Stop the reaction by adding 800 µl of chloroform:methanol (1:1) and 200 µl of deionized water.

-

Phase Separation: Vortex the tubes vigorously and centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Quantification: Carefully collect the upper aqueous phase containing the [14C]phosphorylcholine and transfer it to a scintillation vial. Add an appropriate volume of scintillation cocktail.

-

Measurement: Measure the radioactivity using a liquid scintillation counter. The amount of [14C]phosphorylcholine is proportional to the N-SMase activity.

In Vitro Kinase Assay for Src-family Kinases

This assay is designed to measure the activity of Src-family kinases by quantifying the phosphorylation of a specific peptide substrate.

Materials:

-

Recombinant active Src kinase

-

Src kinase substrate peptide (e.g., KVEKIGEGTYGVVYK)

-

[γ-32P]ATP

-

Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

This compound (or other inhibitors)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction buffer.

-

Enzyme and Substrate Addition: Add the recombinant Src kinase and the specific substrate peptide to the reaction buffer.

-

Inhibitor Addition: Add this compound or other inhibitors at the desired concentrations.

-

Reaction Initiation: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Perform a final wash with acetone.

-

Quantification: Place the dried P81 paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Fluid Shear Stress on Endothelial Cells

This protocol describes the application of fluid shear stress to cultured endothelial cells to investigate mechanotransduction pathways.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., M199 supplemented with 20% FBS, endothelial cell growth supplement, and heparin)

-

Fibronectin-coated slides or parallel plate flow chambers

-

Peristaltic pump or syringe pump

-

Tubing and reservoir system

Procedure:

-

Cell Seeding: Seed HUVECs onto fibronectin-coated slides or the lower plate of a parallel plate flow chamber. Culture until a confluent monolayer is formed (typically 24-48 hours).

-

Assembly of Flow System: Assemble the parallel plate flow chamber and connect it to a peristaltic or syringe pump via a closed-loop tubing system. Ensure the system is filled with cell culture medium and is free of air bubbles.

-

Application of Shear Stress: Place the assembled system in a cell culture incubator. Initiate flow using the pump to apply a specific level of laminar shear stress (e.g., 1-20 dynes/cm2) to the endothelial monolayer. The duration of shear stress application can vary from minutes to hours depending on the experimental endpoint.

-

This compound Treatment: For inhibitor studies, this compound can be added to the circulating culture medium before or during the application of shear stress.

-

Cell Lysis and Downstream Analysis: Following the shear stress exposure, cells are washed with ice-cold PBS and then lysed for subsequent analysis, such as Western blotting for protein phosphorylation or N-SMase activity assays.

References

Scyphostatin's Impact on Prostaglandin and Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scyphostatin, a potent and specific inhibitor of neutral sphingomyelinase (nSMase), has emerged as a critical pharmacological tool for investigating the role of the sphingomyelin-ceramide signaling pathway in various cellular processes, including inflammation. This technical guide provides an in-depth analysis of this compound's effects on the production of key inflammatory mediators, namely prostaglandins and cytokines. By inhibiting the enzymatic activity of nSMase, this compound effectively blocks the hydrolysis of sphingomyelin to ceramide, a lipid second messenger implicated in the signaling cascades that lead to the synthesis and release of pro-inflammatory molecules. This document summarizes the available quantitative data on this compound's inhibitory effects, details relevant experimental protocols for its study, and visualizes the underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a fungal metabolite that exhibits high specificity as a non-competitive inhibitor of neutral sphingomyelinase (nSMase).[1] Unlike other sphingomyelinase inhibitors, it shows significantly less activity against acid sphingomyelinase (aSMase), making it a valuable tool for dissecting the specific roles of nSMase in cellular signaling.[1]

The primary mechanism of action of this compound is the inhibition of nSMase, which is a key enzyme in the sphingomyelin cycle.[1] This enzyme catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into phosphocholine and ceramide. Ceramide functions as a bioactive lipid that can modulate the activity of various downstream signaling molecules, including protein kinases and phosphatases, thereby influencing a wide array of cellular responses such as apoptosis, cell proliferation, and inflammation.[2][3] By blocking nSMase activity, this compound effectively reduces the intracellular levels of ceramide, thus attenuating its downstream effects.

Quantitative Effects of this compound on Prostaglandin and Cytokine Production

This compound has been demonstrated to inhibit the production of pro-inflammatory prostaglandins and cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). The following tables summarize the available quantitative data on the inhibitory effects of this compound on prostaglandin E2 (PGE2) and interleukin-1β (IL-1β) production in human peripheral monocytes.

Table 1: Inhibitory Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production in Human Peripheral Monocytes [1]

| Parameter | Value |

| Cell Type | Human Peripheral Monocytes |

| Stimulus | Lipopolysaccharide (LPS) |

| Inhibitor | This compound |

| IC50 | 0.8 µM |

Table 2: Inhibitory Effect of this compound on LPS-Induced Interleukin-1β (IL-1β) Production in Human Peripheral Monocytes [1]

| Parameter | Value |

| Cell Type | Human Peripheral Monocytes |

| Stimulus | Lipopolysaccharide (LPS) |

| Inhibitor | This compound |

| IC50 | 0.1 µM |

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on prostaglandin and cytokine production is a direct consequence of its ability to block the generation of ceramide. Ceramide is a critical signaling molecule that can activate several downstream pathways involved in the inflammatory response.

Prostaglandin Synthesis Pathway